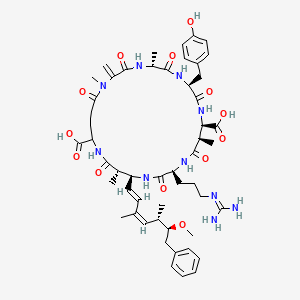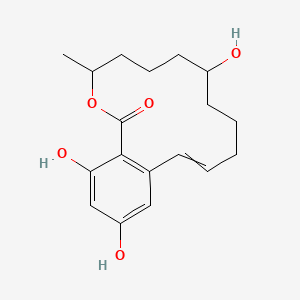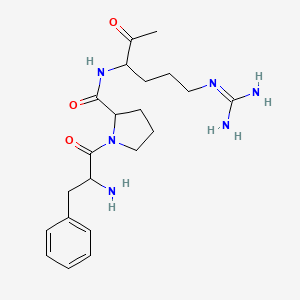![molecular formula C24H28N4O2 B10781379 4-[(5-benzyl-2,3,3-trimethyl-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrrol-1-yl)methyl]benzenecarboximidamide](/img/structure/B10781379.png)
4-[(5-benzyl-2,3,3-trimethyl-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrrol-1-yl)methyl]benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ICX5609099 is a novel chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its complex molecular structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ICX5609099 typically involves a multi-step process that includes the formation of key intermediates followed by their subsequent transformation into the final product. One common synthetic route involves the use of methacrylate-containing block copolymers, which allow for the segment-selective introduction of functional moieties . The reaction conditions often include catalyst-free hydroamination reactions, which have proven successful for the post-modification of amine-containing polymers .
Industrial Production Methods
Industrial production of ICX5609099 may involve large-scale polymerization techniques, where the reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced spectroscopic techniques, such as infrared spectroscopy and nuclear magnetic resonance, is crucial for monitoring the progress of the reaction and verifying the incorporation of functional groups .
Chemical Reactions Analysis
Types of Reactions
ICX5609099 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
ICX5609099 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as drug delivery systems and targeted therapies.
Industry: It is utilized in the development of advanced materials, such as flame-retardant composites and functional polymers
Mechanism of Action
The mechanism of action of ICX5609099 involves its interaction with specific molecular targets and pathways. This compound is known to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and the induction of cell death in cancer cells .
Comparison with Similar Compounds
ICX5609099 can be compared with other similar compounds based on its chemical structure and properties. Some of the similar compounds include:
Methacrylate-containing block copolymers: These compounds share a similar synthetic route and functionalization strategy.
Flame-retardant thermoplastic carbon fiber composites: These materials exhibit similar industrial applications and preparation methods.
Hollow core-shell structures: These compounds share similar preparation techniques and functional properties.
The uniqueness of ICX5609099 lies in its versatile chemical reactivity and broad range of applications, making it a valuable compound for various scientific research and industrial purposes.
Properties
Molecular Formula |
C24H28N4O2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
4-[(5-benzyl-2,3,3-trimethyl-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrrol-1-yl)methyl]benzenecarboximidamide |
InChI |
InChI=1S/C24H28N4O2/c1-24(2)20-19(22(29)28(23(20)30)14-16-7-5-4-6-8-16)18(27(24)3)13-15-9-11-17(12-10-15)21(25)26/h4-12,18-20H,13-14H2,1-3H3,(H3,25,26) |
InChI Key |
UPWOGKLMPFEUDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C(C(N1C)CC3=CC=C(C=C3)C(=N)N)C(=O)N(C2=O)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[[7-[(2-Amino-3-sulfanylpropanoyl)amino]-2-[(2-thiophen-2-ylphenyl)methyl]heptanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B10781337.png)
![N-{2-[4-(2,3-Dihydro-benzo[1,4]dioxin-5-yl)-piperazin-1-yl]-ethyl}-4-fluoro-benzamide](/img/structure/B10781346.png)
![[(1S,4S,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B10781350.png)
![1-(2-amino-3-phenylpropanoyl)-N-[6-(diaminomethylideneamino)-2-oxo-1-(2,2,2-trifluoroethoxy)hexan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B10781358.png)
![2-[3-[[2-[[2-[[3-(Acetamidomethylsulfanyl)-1-[[2-[[3-(acetamidomethylsulfanyl)-1-[[2-[[2-[[3-[1-[[3-[2-[[2-[[2-[[3-(acetamidomethylsulfanyl)-2-[[2-[[3-(acetamidomethylsulfanyl)-2-[[2-[[2-[[12-(3-aminopropylsulfanylmethyl)-6-(carboxymethyl)-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclooctadecane-3-carbonyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-amino-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methoxymethyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-amino-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]-12-(3-aminopropylsulfanylmethyl)-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclooctadec-6-yl]acetic acid](/img/structure/B10781371.png)

![7,8-Dimethoxy-5,10-dihydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B10781387.png)
![2-[(5-Carbamimidoyl-1-benzofuran-2-yl)methyl]-1-benzofuran-5-carboximidamide](/img/structure/B10781388.png)
![5,10-Dihydro-3H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B10781396.png)
